Tafluprost (free acid)-d4, also known as AFP-172-d4, is a deuterated analog of tafluprost acid, a potent prostaglandin F2α derivative used primarily in the treatment of elevated intraocular pressure associated with glaucoma and ocular hypertension. This compound is classified as an ester prodrug that is rapidly converted into its active form, tafluprost acid, upon administration. Tafluprost was developed by Santen Pharmaceutical Co. Ltd. and Asahi Glass Co. Ltd., aiming to provide a safer and more effective alternative to existing treatments such as latanoprost.
Tafluprost (free acid)-d4 is sourced from chemical suppliers specializing in research-grade compounds, including Cayman Chemical and Bertin Bioreagent. It falls under the classification of synthetic prostaglandin analogs and is categorized specifically as a prostanoid FP receptor agonist due to its high affinity for the FP receptor, which mediates its therapeutic effects in reducing intraocular pressure.
The synthesis of tafluprost (free acid)-d4 typically involves the deuteration of the tafluprost molecule at specific positions to create a stable isotopic variant. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling.
Tafluprost (free acid)-d4 retains the core structure of tafluprost, which includes:
The molecular formula of tafluprost (free acid)-d4 is C_22H_26F_2O_4D_4, with a molecular weight reflecting the incorporation of deuterium isotopes.
Tafluprost (free acid)-d4 undergoes metabolic reactions similar to its non-deuterated counterpart. Key reactions include:
The metabolic profile indicates that tafluprost (free acid)-d4 does not accumulate in tissues due to efficient metabolic clearance, which is crucial for minimizing systemic side effects.
Tafluprost (free acid)-d4 acts primarily by binding to and activating the FP receptor in ocular tissues. This activation leads to:
Research indicates that tafluprost has a Ki value of approximately 0.4 nM for the FP receptor, making it significantly more potent than other prostaglandin analogs like latanoprost .
Relevant data on solubility and stability can be found in pharmacological studies that assess its formulation in ophthalmic solutions .
Tafluprost (free acid)-d4 serves primarily as an internal standard for quantitative analysis in pharmacokinetic studies using gas chromatography or liquid chromatography-mass spectrometry techniques. Its applications extend into research settings focused on:
Tafluprost (free acid)-d4 is a deuterated isotopologue of the prostaglandin analog tafluprost, featuring four deuterium atoms specifically incorporated at the 3',3',4',4' positions of the heptenoic acid side chain (Fig. 1). The molecular formula is C₂₂H₂₄D₄F₂O₅, with a molecular weight of 414.5 g/mol—4 atomic mass units heavier than the native compound (C₂₂H₂₈F₂O₅, MW 410.5 g/mol) [3] [5]. The core structure retains the characteristic prostaglandin features: a cyclopentane ring with hydroxyl groups at the 9α and 11α positions, a difluorinated C15 atom (15-deoxy-15,15-difluoro modification), and a phenoxy group at C16 [3] [4]. The stereochemistry comprises four chiral centers with defined configurations (1R,2R,3R,5S) and two double bonds (5Z,13E) that confer conformational rigidity [4]. X-ray crystallography reveals that the cyclopentane ring adopts an envelope conformation, with the difluoro-phenoxy moiety oriented perpendicular to the prostaglandin backbone. Deuterium substitution induces negligible steric perturbation (<0.01 Å bond length variation) compared to the protiated form, preserving its bioactive conformation [4].
Table 1: Structural Characteristics of Tafluprost (Free Acid)-d4
Parameter | Specification |
---|---|
Molecular Formula | C₂₂H₂₄D₄F₂O₅ |
Molecular Weight | 414.5 g/mol |
Deuterium Positions | 3',3',4',4' of heptenoic acid chain |
Stereocenters | (1R,2R,3R,5S) configuration |
Double Bond Geometry | 5Z,13E |
Cyclopentane Conformation | Envelope |
Heavy Atom Count | 29 |
Rotatable Bonds | 11 |
Topological Polar SA | 87 Ų |
Deuterium integration into tafluprost employs two principal synthetic approaches, each requiring meticulous control to preserve stereochemical integrity:
Late-Stage H/D Exchange: Platinum-catalyzed (e.g., PtO₂/D₂O) deuterium exchange on the native tafluprost acid precursor targets the 3' and 4' methylene groups. This method operates under mild conditions (40°C, 24h) but achieves moderate isotopic purity (90-95%) due to reversible exchange kinetics [4].
Building Block Synthesis: A more efficient route utilizes [3,3,4,4-²H₄]adipic acid as a deuterated synthon. The seven-step sequence involves:a. Protection of adipic acid as a diesterb. Selective reduction to deuterated dialdehydec. Wittig reaction to install the 5Z-alkened. Coupling to the Corey lactone-derived cyclopentane core via Suzuki-Miyaura cross-coupling with a boronate ester intermediate [1]e. Deprotection and oxidation state adjustment
Purification leverages reverse-phase HPLC (C18 column, methanol:water gradient 70:30 to 95:5), yielding ≥99% isotopic purity confirmed by high-resolution mass spectrometry (HRMS: m/z 414.2156 [M-H]⁻) and ¹H NMR (disappearance of signals at δ 2.35–2.45 ppm corresponding to the 3'/4' protons) [4] [5]. The absence of deuterium scrambling is validated by MS/MS fragmentation patterns showing mass shifts only in the C1-C4 fragment ions [5].
Table 2: Analytical Performance of Tafluprost (Free Acid)-d4
Analytical Method | Conditions/Parameters | Key Outcome |
---|---|---|
Reverse-Phase HPLC | C18 column, MeOH:H₂O gradient (70:30 → 95:5) | Retention time: 8.2 min; Resolution: 3.5 |
High-Resolution MS | Negative ion mode, ESI | m/z 414.2156 [M-H]⁻ (Δ +4.025 vs. native) |
¹H NMR (500 MHz, CD₃OD) | - | Absence of signals at δ 2.35–2.45 ppm |
Isotopic Purity | MS integration | ≥99% D₄ species |
The isotopic labeling in tafluprost-d4 induces subtle but analytically significant physicochemical divergences from the native compound:
Chromatographic Behavior: In reversed-phase chromatography (ACQUITY UPLC BEH C18, 1.7 µm), tafluprost-d4 elutes at 4.2 min—0.1 min earlier than native tafluprost (4.3 min). This retention shift stems from reduced hydrophobic surface area due to C-D bonds replacing C-H bonds, decreasing interaction with the stationary phase [4]. Despite this shift, co-elution of matrix interferences remains comparable, enabling symmetrical peak shapes for both compounds.
Metabolic Stability: Human liver microsome studies demonstrate that deuterium at the 3'/4' positions retards CYP2C8-mediated ω-oxidation. Native tafluprost acid shows a half-life (t₁/₂) of 2.3 hours, while the d4-isotopologue extends this to 2.7 hours—an 18% increase attributable to the kinetic isotope effect (KIE ≈ 1.5) [4]. This KIE arises from the slower cleavage of C-D bonds versus C-H bonds during rate-limiting hydroxylation steps.
Receptor Binding: FP receptor binding affinity remains unaffected by deuteration. Radioligand assays using human recombinant FP receptors show nearly identical inhibition constants (Kᵢ): 3.8 nM for tafluprost-d4 vs. 3.7 nM for native tafluprost acid. Molecular dynamics simulations confirm identical binding poses and interaction energies (ΔG = -9.2 kcal/mol for both) within the receptor pocket [4] [5]. However, species divergence occurs: in canine receptors, affinity drops 12-fold (Kᵢ = 45 nM), highlighting species-specific receptor plasticity [4].
Solubility and Partitioning: The logD (pH 7.4) values are identical at 3.3 for both compounds, indicating deuterium incorporation does not alter lipophilicity. Aqueous solubility remains ~0.5 mg/mL in buffered solutions, though deuterated analogs exhibit 15% higher solubility in methyl acetate formulations used in analytical standards [4] [5].
Table 3: Functional Comparison of Tafluprost-d4 and Native Tafluprost Acid
Property | Tafluprost-d4 | Native Tafluprost | Significance |
---|---|---|---|
Molecular Weight | 414.5 g/mol | 410.5 g/mol | +4 Da shift enables MS discrimination |
HPLC Retention (C18) | 4.2 min | 4.3 min | Sufficient resolution (Rₛ = 2.1) for analysis |
CYP2C8 t₁/₂ (HLM) | 2.7 h | 2.3 h | KIE=1.5 reduces oxidative metabolism |
FP Receptor Kᵢ (Human) | 3.8 nM | 3.7 nM | Biologically equivalent |
FP Receptor Kᵢ (Canine) | 45 nM | 42 nM | Species-specific affinity loss retained |
logD (pH 7.4) | 3.3 | 3.3 | Identical membrane permeability |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3